N-Cbz-guanidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

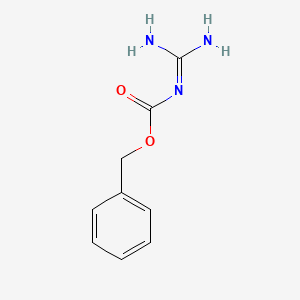

N-Cbz-guanidine, also known as benzyl amino (imino)methylcarbamate, is a chemical compound that has gained significant attention in scientific research. It has a molecular weight of 193.21 . It is a guanidine derivative that has been used in various biochemical and physiological studies due to its unique properties.

Synthesis Analysis

N-Cbz-guanidine can be synthesized through various methods. One method involves the guanylation of amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

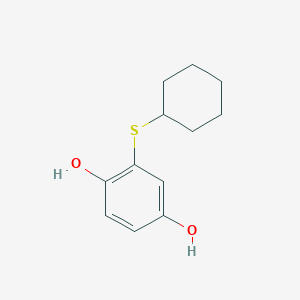

Molecular Structure Analysis

The molecular structure of N-Cbz-guanidine is represented by the linear formula C9H11N3O2 . The InChI code for N-Cbz-guanidine is 1S/C9H11N3O2/c10-8(11)12-9(13)14-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,10,11,12,13) .

Chemical Reactions Analysis

N-Cbz-guanidine is involved in various chemical reactions. For instance, it has been utilized as a reagent for converting amines to protected guanidines efficiently . It has also been employed in the synthesis of guanidine alkaloids, such as martinelline and martinellic acid.

Physical and Chemical Properties Analysis

N-Cbz-guanidine has a molecular weight of 193.21 . Its IUPAC name is benzyl amino (imino)methylcarbamate .

Aplicaciones Científicas De Investigación

Organocatálisis

La N-Cbz-guanidina se ha utilizado en la preparación de una gama de organocatalizadores derivados de aminoácidos protegidos con N . Estos organocatalizadores se han aplicado a la adición de Michael de 2-hidroxi-1,4-naftoquinona a β-nitroestireno, logrando un ee máximo del 26% .

Preparación de Guanidinas Cíclicas

La this compound se ha utilizado en la síntesis de guanidinas cíclicas funcionalizadas en C-4 protegidas ortogonalmente con N . La novedosa ruta sintética proporciona guanidinas cíclicas en las que los tres átomos de nitrógeno están protegidos ortogonalmente, lo que las hace altamente adecuadas para futuras transformaciones en productos naturales o sus análogos a través de los grupos funcionales introducidos .

Agente Guanidilante

La this compound se puede utilizar como un agente guanidilante . Los derivados de tiourea como agentes guanidilantes se han utilizado ampliamente como precursores de guanidina utilizando reactivos de acoplamiento o guanidilación catalizada por metales .

Estudios In-vitro

La this compound está específicamente diseñada para estudios in-vitro, que se llevan a cabo fuera de los organismos vivos.

Direcciones Futuras

The future directions of N-Cbz-guanidine research could involve exploring its potential applications in various fields. For instance, it could be used in the synthesis of new guanidine derivatives, which could have potential applications in medicinal chemistry . Additionally, the development of more efficient and environmentally friendly synthesis methods for N-Cbz-guanidine could also be a focus of future research .

Relevant Papers

The relevant papers on N-Cbz-guanidine include studies on its synthesis, chemical reactions, and potential applications . These papers provide valuable insights into the properties and uses of N-Cbz-guanidine.

Mecanismo De Acción

Target of Action

N-Cbz-guanidine is a derivative of guanidine, a versatile functional group in chemistry that has found application in a diversity of biological activities Guanidines are known to interact with various biological targets such as dna minor groove binders, kinase inhibitors, and α2-noradrenaline receptors .

Mode of Action

The mode of action of N-Cbz-guanidine involves its interaction with these targets. Guanidines have the ability to form hydrogen bonds, and their planarity and high basicity are some of their predominant characteristics that make this functional group very versatile for compounds with biological activity . At physiological pH, guanidine will be protonated forming the guanidinium cation . This can often determine the conformation of substituted guanidinium species as well as the interaction with aromatic systems in biological environments such as amino acids and nucleic acid bases .

Biochemical Pathways

Guanidines are known to affect various biochemical pathways due to their ability to interact with different biological targets .

Pharmacokinetics

The properties of guanidines and their derivatives can be influenced by various factors such as their chemical structure and the presence of functional groups .

Result of Action

Guanidines and their derivatives are known to have various biological effects due to their interaction with different biological targets .

Action Environment

The action, efficacy, and stability of N-Cbz-guanidine can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other molecules, and the specific conditions of the biological system where the compound is acting .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of N-Cbz-guanidine can be achieved through a two-step process involving the protection of guanidine and subsequent coupling with carbobenzoxy chloride.", "Starting Materials": [ "Guanidine", "Carbon tetrachloride", "Sodium hydroxide", "Hydrochloric acid", "Carbobenzoxy chloride", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: Protection of guanidine", "a. Dissolve guanidine in carbon tetrachloride", "b. Add sodium hydroxide to the solution and stir for 30 minutes", "c. Add hydrochloric acid to the solution to adjust the pH to 7", "d. Add carbobenzoxy chloride to the solution and stir for 2 hours", "e. Extract the product with diethyl ether", "f. Wash the organic layer with water and dry over anhydrous sodium sulfate", "g. Evaporate the solvent to obtain N-Cbz-protected guanidine", "Step 2: Coupling of N-Cbz-protected guanidine", "a. Dissolve N-Cbz-protected guanidine in methanol", "b. Add carbobenzoxy chloride to the solution and stir for 2 hours", "c. Evaporate the solvent to obtain N-Cbz-guanidine" ] } | |

Número CAS |

16706-54-0 |

Fórmula molecular |

C9H11N3O2 |

Peso molecular |

193.20 g/mol |

Nombre IUPAC |

benzyl N-methanehydrazonoylcarbamate |

InChI |

InChI=1S/C9H11N3O2/c10-12-7-11-9(13)14-6-8-4-2-1-3-5-8/h1-5,7H,6,10H2,(H,11,12,13) |

Clave InChI |

ANFQZZCHCHQRLY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)N=C(N)N |

SMILES canónico |

C1=CC=C(C=C1)COC(=O)NC=NN |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[(2-fluorophenyl)amino]pyridine-3-carboxylate](/img/structure/B2422423.png)

![N-(1,3-benzodioxol-5-yl)-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2422424.png)

![7-Methylene-5-azaspiro[3.4]octane hydrochloride](/img/structure/B2422426.png)

![4-chloro-2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2422428.png)

![5-((2,6-Dimethylmorpholino)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2422430.png)

![Ethyl 4-[[2-[[5-(2,2-dimethylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2422431.png)

![1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione;hydrochloride](/img/structure/B2422437.png)

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2422441.png)

![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2422446.png)